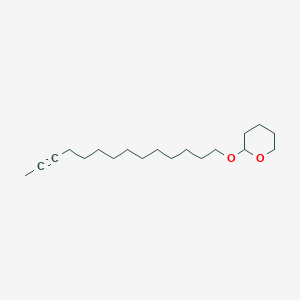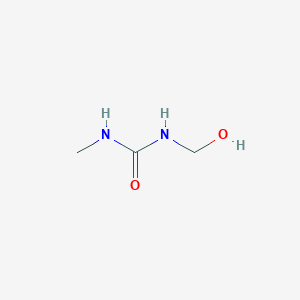
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a long alkyne chain attached to the oxygen atom. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- typically involves the reaction of tetrahydropyran with an alkyne-containing compound. One common method is the metalation of the acetylenic carbon, followed by reaction with an electrophile . This process often requires specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学的研究の応用
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving alkyne-containing molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the alkyne group.
2-(12-Pentadecynyloxy)tetrahydro-2H-pyran: A closely related compound with a similar structure but a different alkyne chain length.
2H-Pyran, tetrahydro-2-methyl-: Another related compound with a methyl group instead of the alkyne chain.
Uniqueness
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- is unique due to its long alkyne chain, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring alkyne functionality, such as click chemistry and the synthesis of complex organic molecules.
特性
| 96249-40-0 | |
分子式 |
C19H34O2 |
分子量 |
294.5 g/mol |
IUPAC名 |
2-tetradec-12-ynoxyoxane |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,4-18H2,1H3 |
InChIキー |
VKQQQEYYHHZOLZ-UHFFFAOYSA-N |
正規SMILES |
CC#CCCCCCCCCCCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)

![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)




